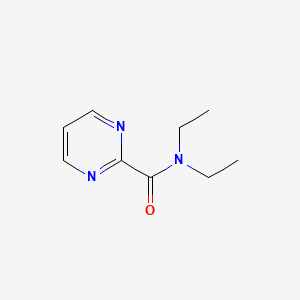

N,N-diethyl-2-pyrimidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N,N-diethyl-2-pyrimidinecarboxamide derivatives can be accomplished through various methods, including condensation reactions. For instance, 2-diethylamino-6-methyl-4(3H)-pyrimidinones are synthesized via the condensation of ethyl 2-alkylacetoacetates with N,N-diethylguanidine (Craciun et al., 1998).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone, has been studied using X-ray crystallography and quantum-chemical calculations. These studies reveal the tautomeric forms and provide insights into the molecular arrangement in the solid state (Craciun et al., 1999).

Chemical Reactions and Properties

Pyrimidinone derivatives undergo various chemical reactions, forming different products under specific conditions. For example, reactions with (hetero)aromatic C-nucleophiles have been explored for the synthesis of related compounds (Smolobochkin et al., 2019). These reactions showcase the chemical versatility and reactivity of pyrimidine derivatives.

Physical Properties Analysis

The physical properties of pyrimidinones and their derivatives, such as melting points, boiling points, solubility, and crystal structure, are crucial for their applications. For instance, the crystal structure of similar compounds like methyl 4-diethylamino-2-formamidothieno[2,3-d]-pyrimidine-6-carboxylate demonstrates significant stacking interactions, indicating strong intermolecular forces (Tsiveriotis et al., 1995).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and tautomerism, of N,N-diethyl-2-pyrimidinecarboxamide derivatives are important for their functional applications. The study of tautomerism in compounds like 2-diethylamino-6-methyl-4(3H)-pyrimidinones provides valuable insights into their chemical behavior (Craciun et al., 1998).

Applications De Recherche Scientifique

Peptide Nucleic Acid-Assisted Topological Labeling of Duplex DNA

Peptide nucleic acids (PNAs), including those related to pyrimidine derivatives, are used for designing novel interlocked DNA nanostructures such as locked pseudorotaxanes or locked catenanes. These structures allow highly localized DNA detection and effective micromanipulations with DNA duplexes through precise spatial positioning of various ligands on the DNA scaffold (Demidov et al., 2001).

Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes

Pyrimidine derivatives, such as pyrimidine-5-carboxamide compounds, have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic disorders including type 2 diabetes mellitus (T2DM) and chronic kidney disease. These compounds offer a therapeutic mechanism for ameliorating metabolic syndrome, cardiovascular disease, and insulin resistance (Sabnis, 2021).

Sustainable Synthesis of Quinolines and Pyrimidines

Manganese PNP pincer complexes catalyze the environmentally benign synthesis of substituted quinolines and pyrimidines. This sustainable method emphasizes high atom efficiency and selective bond formations, releasing hydrogen and water as byproducts (Mastalir et al., 2016).

Antioxidant and Antimicrobial Activities of Pyrimidine Derivatives

Pyrimidine derivatives exhibit a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory effects. Novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes, for instance, have shown promising antioxidant activity, influenced by the attached alkyl fragment (Rani et al., 2012).

Small Molecule-capped Gold Nanoparticles as Potent Antibacterial Agents

Amino-substituted pyrimidines, when presented on gold nanoparticles, demonstrate antibacterial activities against multidrug-resistant clinical isolates. These compounds disrupt bacterial cell membranes by sequestration of magnesium or calcium ions, highlighting a novel strategy in designing antibacterial agents (Zhao et al., 2010).

Propriétés

IUPAC Name |

N,N-diethylpyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-3-12(4-2)9(13)8-10-6-5-7-11-8/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBISGKIHINLPGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5553045.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)

![4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553080.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)

![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)

![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)

![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)

![2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553149.png)

![2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5553155.png)

![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)

![1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5553167.png)